
Cobalt-57
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt-57 is a radioactive isotope of cobalt that is widely used in scientific research. It has a half-life of 270 days and emits gamma rays with an energy of 122 keV. Cobalt-57 is produced by neutron activation of stable cobalt-56, and it is commonly used as a tracer in various biological and medical applications.
Mecanismo De Acción
Cobalt-57 emits gamma rays with an energy of 122 keV, which can penetrate tissues and be detected using gamma scintillation counters. When cobalt-57-labeled compounds are administered to animals or humans, they are absorbed into the bloodstream and distributed throughout the body. The gamma rays emitted by the cobalt-57 can then be detected in various tissues and organs, providing information on the absorption, distribution, metabolism, and excretion of the compound.
Efectos Bioquímicos Y Fisiológicos
Cobalt-57 is a radioactive isotope, and as such, it can have biochemical and physiological effects on the body. However, the amount of cobalt-57 used in scientific research is typically very small and does not cause any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using cobalt-57 in lab experiments is its long half-life of 270 days. This allows researchers to conduct experiments over an extended period of time without having to worry about the decay of the radioactive isotope. Additionally, cobalt-57 emits gamma rays with an energy of 122 keV, which can be easily detected using gamma scintillation counters.
However, there are also some limitations to using cobalt-57 in lab experiments. One of the main limitations is that it can only be used to study compounds that can be labeled with cobalt-57. Additionally, the use of radioactive isotopes requires special handling and disposal procedures, which can be time-consuming and expensive.
Direcciones Futuras
There are many potential future directions for the use of cobalt-57 in scientific research. One area of research is the development of new cobalt-57-labeled compounds for use in medical imaging and diagnosis. Another area of research is the use of cobalt-57 in the study of drug metabolism and toxicity. Additionally, there is potential for the use of cobalt-57 in the development of new treatments for various diseases, including cancer.
Métodos De Síntesis
Cobalt-57 is produced by neutron activation of stable cobalt-56. The process involves bombarding cobalt-56 with neutrons in a nuclear reactor, which causes the stable isotope to absorb a neutron and become radioactive. The resulting cobalt-57 is then separated from the other isotopes of cobalt using various chemical and physical methods.
Aplicaciones Científicas De Investigación
Cobalt-57 is widely used in scientific research as a tracer in various biological and medical applications. It is used to study the absorption, distribution, metabolism, and excretion of drugs and other compounds in the body. Cobalt-57-labeled compounds can be detected using gamma scintillation counters, which provide a quantitative measure of the amount of the compound in various tissues and organs.
Propiedades
Número CAS |
13981-50-5 |
|---|---|
Nombre del producto |
Cobalt-57 |
Fórmula molecular |
Co |
Peso molecular |
56.93629 g/mol |
Nombre IUPAC |
cobalt-57 |
InChI |
InChI=1S/Co/i1-2 |
Clave InChI |
GUTLYIVDDKVIGB-YPZZEJLDSA-N |
SMILES isomérico |
[57Co] |
SMILES |
[Co] |
SMILES canónico |
[Co] |
Sinónimos |
57Co radioisotope Co-57 radioisotope Cobalt-57 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



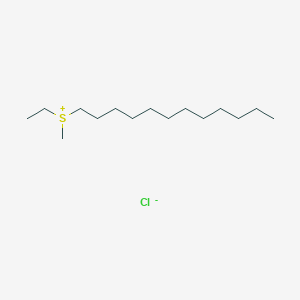

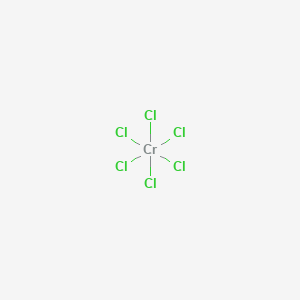
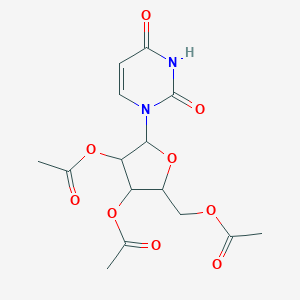
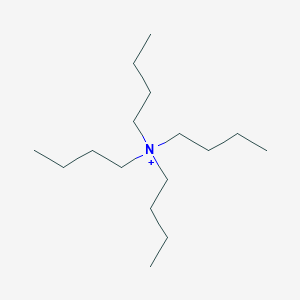
![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc](/img/structure/B224689.png)
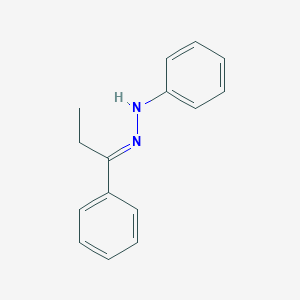
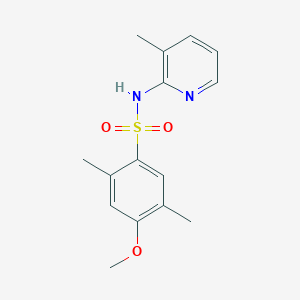
![N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B224699.png)
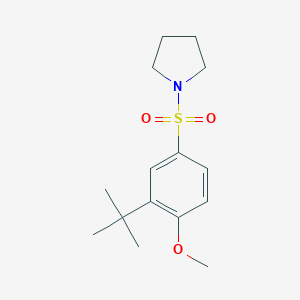
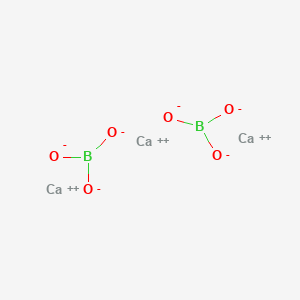
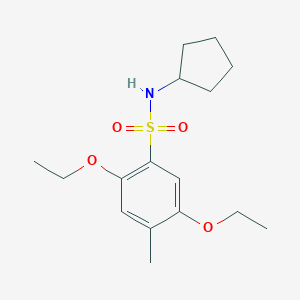
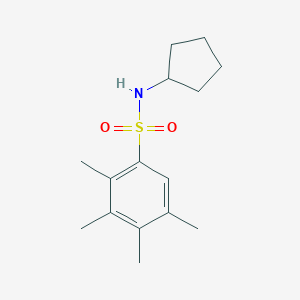
![3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea](/img/structure/B224734.png)